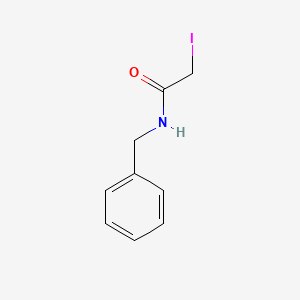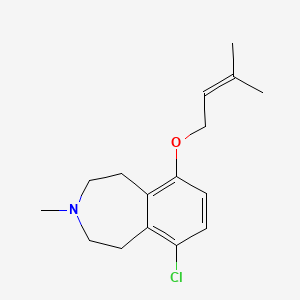
1H-3-Benzazepine, 6-chloro-2,3,4,5-tetrahydro-3-methyl-9-((3-methyl-2-butenyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKF 104078 is a small molecule drug that acts as an antagonist of adrenergic receptors alpha-2 (ADRA2). It was initially developed by Smithkline Beecham Plc for potential therapeutic applications in endocrinology and metabolic diseases .
Preparation Methods
The synthetic routes and reaction conditions for SKF 104078 are not widely documented in publicly available sources. it is known that the compound is a small molecule drug, which typically involves organic synthesis techniques. Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
SKF 104078 undergoes various chemical reactions, primarily involving its role as an ADRA2 antagonist. The compound can participate in:
Oxidation and Reduction Reactions: These reactions are common in the metabolism of small molecule drugs.
Substitution Reactions: SKF 104078 can undergo substitution reactions, particularly in the presence of specific reagents and conditions.
Common Reagents and Conditions: The compound may react with reagents such as prazosin, rauwolscine, and other adrenergic receptor antagonists under specific conditions
Scientific Research Applications
SKF 104078 has been studied extensively in scientific research, particularly in the fields of pharmacology and medicine. Some of its applications include:
Pharmacological Studies: SKF 104078 is used to study the effects of ADRA2 antagonism in various biological systems.
Cardiovascular Research: The compound has been studied for its effects on cardiovascular function, including its impact on pulmonary and systemic arterial pressures in newborn lambs.
Endocrinology and Metabolic Disease: SKF 104078 has potential therapeutic applications in the treatment of endocrine and metabolic diseases.
Mechanism of Action
SKF 104078 exerts its effects by antagonizing adrenergic receptors alpha-2 (ADRA2). This antagonism inhibits the normal action of these receptors, which are involved in various physiological processes, including the regulation of vascular tone and neurotransmitter release. The molecular targets of SKF 104078 include both pre- and post-junctional ADRA2 receptors, and its action can lead to changes in vascular constriction and neurotransmitter dynamics .
Comparison with Similar Compounds
SKF 104078 is unique in its specific antagonism of ADRA2 receptors. Similar compounds include:
Rauwolscine: Another ADRA2 antagonist with similar pharmacological effects.
Prazosin: An alpha-1 adrenergic receptor antagonist that also affects ADRA2 receptors.
Tolazoline: A non-specific alpha-receptor antagonist used in cardiovascular research.
These compounds share some pharmacological properties with SKF 104078 but differ in their specificity and potency at various adrenergic receptor subtypes.
Properties
CAS No. |
110857-22-2 |
|---|---|
Molecular Formula |
C16H22ClNO |
Molecular Weight |
279.80 g/mol |
IUPAC Name |
6-chloro-3-methyl-9-(3-methylbut-2-enoxy)-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)8-11-19-16-5-4-15(17)13-6-9-18(3)10-7-14(13)16/h4-5,8H,6-7,9-11H2,1-3H3 |
InChI Key |
MBYSTKNEMJZSIK-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C2CCN(CCC2=C(C=C1)Cl)C)C |
Canonical SMILES |
CC(=CCOC1=C2CCN(CCC2=C(C=C1)Cl)C)C |
Key on ui other cas no. |
110857-22-2 |
Synonyms |
SK and F 104078 SK and F-104078 SKF 104078 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


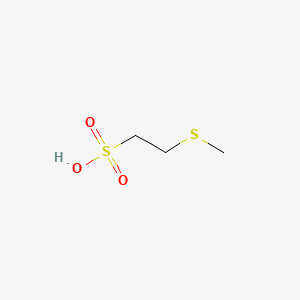
![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)
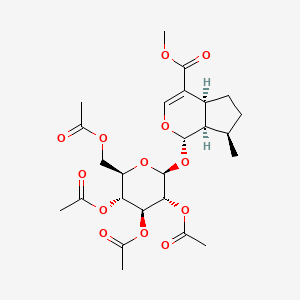
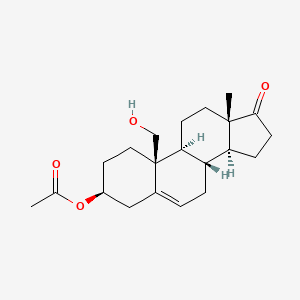
![2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate](/img/structure/B1222196.png)
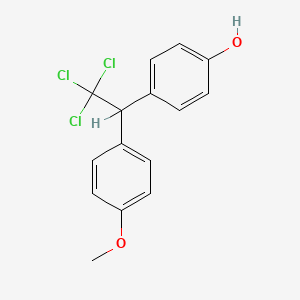
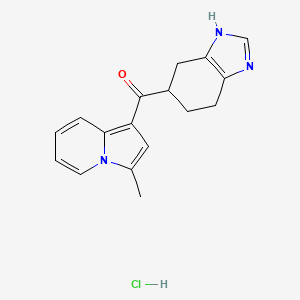
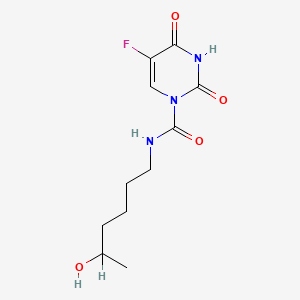
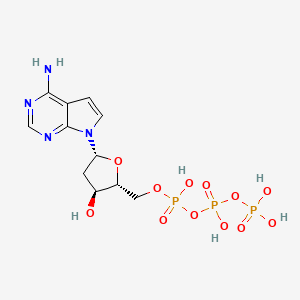
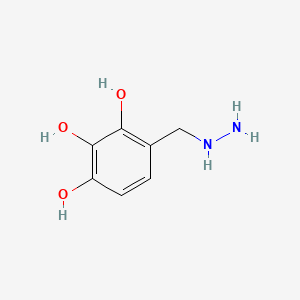
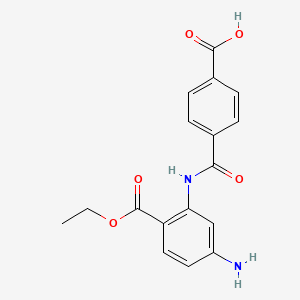
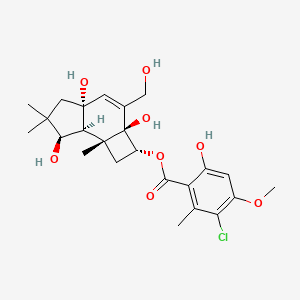
![(2-Methyl-3-oxo-2-azabicyclo[2.2.2]octan-6-yl) 3-methyl-5-(4-phenylphenyl)pentanoate](/img/structure/B1222205.png)
